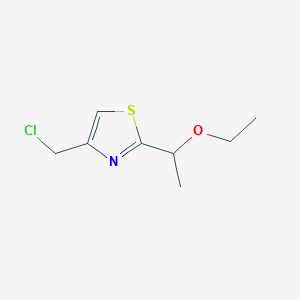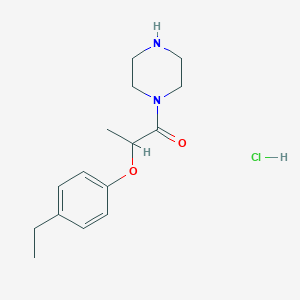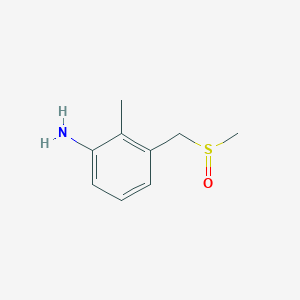
5-(furan-2-yl)-1H-indazole
Overview
Description
“5-(furan-2-yl)-1H-indazole” is a compound that contains a furan ring and an indazole ring. Furan is a heterocyclic organic compound, consisting of a five-membered aromatic ring with four carbon atoms and one oxygen . Indazole is a heterocyclic aromatic organic compound that is based on the indole structure, but in which the second nitrogen atom is at the 2-position .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds are often synthesized from furan-2-carboxylic acid hydrazide . The structures of the synthesized compounds are usually confirmed by elemental analyses, IR and 1 H-NMR spectra .Molecular Structure Analysis
The molecular structure of “this compound” would likely be planar due to the conjugated system of the furan and indazole rings. The exact structure would need to be confirmed through techniques such as X-ray crystallography .Chemical Reactions Analysis
The chemical reactivity of “this compound” would likely be influenced by the electron-rich furan ring and the nitrogen atoms in the indazole ring. These features could make the compound reactive towards electrophiles .Physical and Chemical Properties Analysis
The physical and chemical properties of “this compound” would depend on factors such as its exact molecular structure and the presence of any functional groups or substituents .Scientific Research Applications
Synthesis and Structural Analysis
Tautomeric Equilibrium and Synthesis
5-Furan-2-yl derivatives have been synthesized from furan-2-carboxylic acid hydrazide, leading to compounds like 5-Furan-2yl[1,3,4]oxadiazole-2-thiol and 5-Furan-2yl-4H-[1,2,4]- triazole-3-thiol. These compounds exhibit thiol-thione tautomeric equilibrium, with their structures confirmed via elemental analyses, IR, and 1H-NMR spectra (Koparır, Çetin, & Cansiz, 2005).
Synthesis of Pharmaceutical Targets
A two-step sequence utilizing Amberlyst A21- and Amberlyst 15-catalyzed processes has been developed for the synthesis of 2,5-disubstituted furans from functionalized nitroalkanes. This methodology facilitated the total synthesis of 1-benzyl-3-(5'-hydroxymethyl-2'-furyl)-indazole (YC-1), highlighting the potential of furan-indazole derivatives in pharmaceutical research (Palmieri, Gabrielli, & Ballini, 2010).
Antimicrobial and Antiviral Activities
Antimicrobial Activity
Research on 5-(furan-2-yl)-4-amino-1,2,4-triazole-3-thiol derivatives has shown significant antimicrobial activity against standard test cultures of both gram-positive and gram-negative bacteria. The introduction of certain alkyl substituents has been found to increase the activity, suggesting these compounds' potential in developing new antimicrobial agents (Danilchenko & Parchenko, 2017).
Antiviral Activities
5-(Pyridinon-1-yl)indazoles and 5-(furopyridinon-5-yl)indazoles with MCH-1 antagonist activity were synthesized and assessed for potential cardiovascular risks. These compounds showed promise as weight loss agents in a diet-induced obese mouse model, indicating their potential use in pharmacological applications related to obesity and metabolic disorders (Surman et al., 2010).
Fluorescent Probes and Materials Science
Fluorescent Nucleoside Analogues
Furan-decorated nucleoside analogues have been synthesized and evaluated as fluorescent probes. Among these, the furan-containing derivative attached to the 5 position of 2'-deoxyuridine emerged as a promising responsive nucleoside due to its quantum efficiency and sensitivity to the microenvironment. Such analogues can be incorporated into DNA oligonucleotides, offering tools for biological imaging and molecular biology research (Greco & Tor, 2007).
Mechanism of Action
Future Directions
The future directions for research on “5-(furan-2-yl)-1H-indazole” could include further studies on its synthesis, properties, and potential applications. Given the interesting properties of both furan and indazole rings, this compound could be of interest in various fields such as medicinal chemistry, materials science, and synthetic chemistry .
Biochemical Analysis
Biochemical Properties
5-(Furan-2-yl)-1H-indazole plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been shown to inhibit protein tyrosine kinases, which are crucial for cell signaling and regulation . Additionally, this compound can bind to specific receptors, modulating their activity and leading to various downstream effects . These interactions highlight the compound’s potential as a therapeutic agent in treating diseases related to dysregulated kinase activity.
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, the compound has been observed to inhibit the proliferation of certain cancer cell lines by inducing apoptosis and altering cell cycle progression . Furthermore, this compound affects the expression of genes involved in cell growth and survival, thereby impacting cellular metabolism and overall cell function .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, leading to their inhibition or activation . For instance, the compound can inhibit protein tyrosine kinases by binding to their active sites, preventing substrate phosphorylation and subsequent signal transduction . Additionally, this compound can modulate gene expression by interacting with transcription factors and other regulatory proteins . These molecular interactions underline the compound’s potential as a modulator of cellular processes.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but its activity may diminish over extended periods due to degradation . Long-term exposure to the compound has been associated with sustained changes in cellular function, including alterations in gene expression and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects without significant toxicity . Higher doses can lead to adverse effects, including toxicity and organ damage . Studies have identified threshold doses beyond which the compound’s beneficial effects are outweighed by its toxic effects . These findings underscore the importance of dose optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its metabolism . The compound can be metabolized through oxidation, reduction, and conjugation reactions, leading to the formation of metabolites that may retain or alter its biological activity . These metabolic pathways influence the compound’s pharmacokinetics and overall efficacy in biological systems .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported across cell membranes, accumulating in specific tissues where it exerts its effects . Additionally, binding proteins can facilitate the compound’s distribution and localization within cellular compartments . These transport and distribution mechanisms are critical for the compound’s bioavailability and therapeutic potential.
Subcellular Localization
The subcellular localization of this compound is essential for its activity and function. The compound can be directed to specific cellular compartments, such as the nucleus or cytoplasm, through targeting signals and post-translational modifications . These localization mechanisms ensure that this compound interacts with its intended targets, modulating their activity and influencing cellular processes . Understanding the subcellular localization of the compound is crucial for elucidating its mechanism of action and optimizing its therapeutic applications.
Properties
IUPAC Name |
5-(furan-2-yl)-1H-indazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8N2O/c1-2-11(14-5-1)8-3-4-10-9(6-8)7-12-13-10/h1-7H,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAMFLSORFDHFFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=CC3=C(C=C2)NN=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60693053 | |
| Record name | 5-(Furan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885272-43-5 | |
| Record name | 5-(Furan-2-yl)-1H-indazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60693053 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 885272-43-5 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




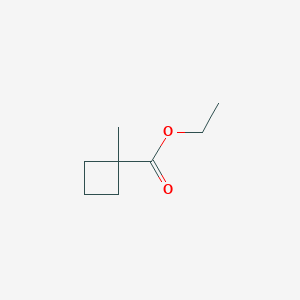
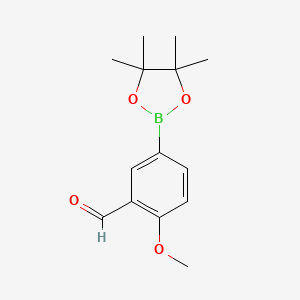

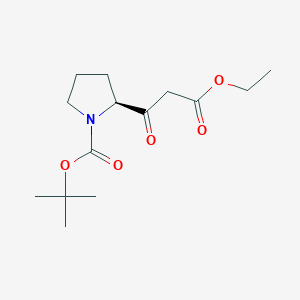
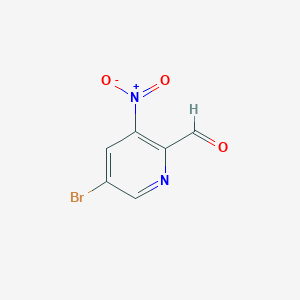
![1-[(2-Fluorophenyl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B1441425.png)
